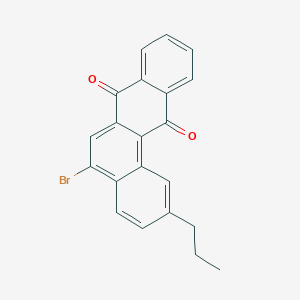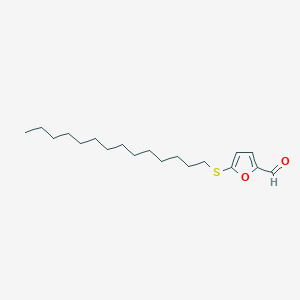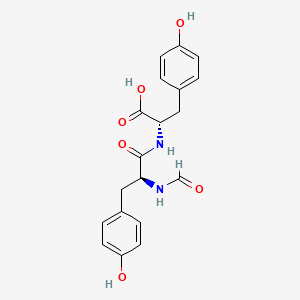
5-Bromo-2-propyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-propyltetraphene-7,12-dione is an organic compound with the molecular formula C21H15BrO2 This compound is characterized by the presence of a bromine atom and a propyl group attached to a tetraphene backbone, which includes two ketone functionalities at positions 7 and 12
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetraphene derivatives followed by the introduction of the propyl group through alkylation reactions. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The alkylation step may involve the use of propyl halides under basic conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving high-quality products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propyltetraphene-7,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Bromo-2-propyltetraphene-7,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The bromine atom and ketone functionalities play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies.
5-Bromo-7-azaindole: A compound used in the synthesis of antitumor drugs.
Uniqueness
5-Bromo-2-propyltetraphene-7,12-dione is unique due to its specific structural features, including the tetraphene backbone and the presence of both bromine and propyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62452-71-5 |
|---|---|
Molecular Formula |
C21H15BrO2 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-bromo-2-propylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C21H15BrO2/c1-2-5-12-8-9-13-16(10-12)19-17(11-18(13)22)20(23)14-6-3-4-7-15(14)21(19)24/h3-4,6-11H,2,5H2,1H3 |
InChI Key |
ORTULDDGOPLEKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride](/img/structure/B14526051.png)
![6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14526056.png)
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)

![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)

methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)
